N-(4-chloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
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Overview
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine is a complex organic compound that features a unique structure with multiple thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine typically involves the heterocyclization of corresponding thioureas. One common method includes the reaction of 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas with α-bromoacetone in dry acetone in the presence of triethylamine . This reaction forms the thiazole rings through a cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(4-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a topoisomerase I inhibitor, which can be useful in cancer treatment.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used in the synthesis of polymers and other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine involves its interaction with molecular targets such as DNA and enzymes. For instance, as a topoisomerase I inhibitor, it intercalates into DNA, preventing the enzyme from relieving torsional strain during DNA replication . This leads to the accumulation of DNA breaks and ultimately induces apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives: These compounds also act as topoisomerase I inhibitors and have shown potent cytotoxicity against various cancer cell lines.
N-(6-methoxybenzo[d]thiazol-2-yl)-1-phenylmethanimine: This compound is studied for its corrosion inhibition properties.
Uniqueness
N-(4-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine is unique due to its multiple thiazole rings and the presence of both chlorine and methylthio groups
Biological Activity
N-(4-chloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine (CAS Number: 1286702-54-2) is a complex organic compound with significant potential in medicinal chemistry, particularly as an anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple thiazole rings and a chloro-benzothiazole moiety. Its molecular formula is C16H9ClN4S4, with a molecular weight of 420.97 g/mol. The presence of sulfur and chlorine atoms contributes to its biological activity.
This compound exhibits its biological effects primarily through the following mechanisms:
- Topoisomerase Inhibition : The compound acts as a topoisomerase I inhibitor, which is crucial in cancer treatment due to its role in DNA replication and repair. By intercalating into DNA strands, it prevents the enzyme from alleviating torsional strain during replication.
- Cytotoxic Activity : Studies have demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance, it has shown IC50 values comparable to established anticancer drugs like sorafenib.
Cytotoxicity Studies
Recent investigations have highlighted the cytotoxic properties of this compound against different cancer cell lines. The following table summarizes IC50 values observed in various studies:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast) | 5.91 | |
HCT116 (Colon) | 9.94 | |
HePG2 (Liver) | 12.88 | |
A549 (Lung) | 6.21 |
These results indicate that the compound exhibits potent activity against breast and liver cancer cells while maintaining relative safety profiles compared to traditional chemotherapeutics.
Cell Cycle Analysis
Cell cycle analysis has shown that treatment with this compound leads to significant cell cycle arrest in the G0-G1 phase. This was evidenced by an increase in the proportion of cells in G0-G1 from 57.82% to 64.51%, indicating an effective halt in cell proliferation .
Apoptosis Induction
The compound has also been found to induce apoptosis in cancer cells. Flow cytometry results indicated that treatment resulted in a significant rise in apoptotic cells from 0.89% in untreated controls to 37.83% after treatment . This suggests that this compound not only inhibits cell growth but also triggers programmed cell death.
Case Studies
In various case studies involving derivatives of benzothiazole compounds similar to this compound:
- Dual Inhibitors : Research has focused on synthesizing derivatives that target both BRAF and VEGFR pathways for enhanced anticancer efficacy. Compounds similar to N-(4-chloro...) have shown promising dual inhibitory activity with IC50 values significantly lower than traditional therapies .
- Antimicrobial Activity : Some studies indicate potential antimicrobial properties against drug-resistant strains when modified appropriately .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN4S4/c1-22-16-19-9-6-5-8-12(13(9)25-16)24-14(18-8)21-15-20-11-7(17)3-2-4-10(11)23-15/h2-6H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPGANZKIAPIBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC4=NC5=C(S4)C=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN4S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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